N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide
CAS No.: 162331-11-5
Cat. No.: VC11823143
Molecular Formula: C19H15N3O2S
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide - 162331-11-5](/images/structure/VC11823143.png)
Specification
CAS No. | 162331-11-5 |
---|---|
Molecular Formula | C19H15N3O2S |
Molecular Weight | 349.4 g/mol |
IUPAC Name | N-(2-oxo-2-phenyl-1-pyrimidin-2-ylsulfanylethyl)benzamide |
Standard InChI | InChI=1S/C19H15N3O2S/c23-16(14-8-3-1-4-9-14)18(25-19-20-12-7-13-21-19)22-17(24)15-10-5-2-6-11-15/h1-13,18H,(H,22,24) |
Standard InChI Key | FEALGFZIOWUCBX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=CC=N3 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)SC3=NC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide systematically describes its composition:
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A benzamide core (C₆H₅CONH₂) linked to a 2-oxo-2-phenylethyl group.
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A pyrimidin-2-ylsulfanyl moiety (-S-C₄H₃N₂) at the ethyl group’s β-position.
The molecular formula is C₁₉H₁₆N₄O₂S, with a molecular weight of 380.42 g/mol. The sulfanyl (-S-) substituent distinguishes it from the closely related amino analog (PubChem CID 2836123) , which substitutes sulfur with an NH group.
Stereoelectronic Characteristics
The compound’s reactivity and binding interactions are influenced by:
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Electron-withdrawing effects: The carbonyl (C=O) and sulfanyl groups create electron-deficient regions, favoring nucleophilic attacks at the α-carbon .
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Aromatic stacking potential: The benzene and pyrimidine rings enable π-π interactions with biological targets, a feature observed in antiviral benzamide derivatives .
Synthetic Pathways and Analogous Compounds
Theoretical Synthesis Route
While no direct synthesis of this compound is documented, its preparation could follow methodologies used for structurally similar benzamides :
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Thiolation of pyrimidine: React 2-mercaptopyrimidine with α-bromo-2-phenylacetophenone to form the sulfanyl intermediate.
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Amidation: Couple the intermediate with benzoyl chloride under Schotten-Baumann conditions.
This route mirrors the synthesis of N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl]benzamide , replacing the amine nucleophile with a thiol.
Structural Analogs and Bioactivity
Benzamide derivatives with pyrimidine substituents exhibit notable antiviral and cytotoxic properties :
The sulfanyl group in N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide may enhance lipophilicity, potentially improving membrane permeability compared to amino analogs .
Physicochemical Properties and Stability
Predicted Solubility and LogP
Using the PubChem CID 2836123 analog as a reference :
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Aqueous solubility: ~0.1 mg/mL (estimated via AlogPS).
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LogP: 3.2 ± 0.3 (indicating moderate lipophilicity).
The sulfanyl group’s polarizability may slightly increase solubility in nonpolar solvents compared to the amino variant.
Thermal and Oxidative Stability
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Thermal decomposition: Likely occurs above 200°C, with cleavage of the sulfanyl-ethyl bond.
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Oxidative sensitivity: The thioether (-S-) moiety is prone to oxidation, forming sulfoxides or sulfones under acidic conditions .
The sulfanyl variant’s safety profile remains uncharacterized but may align with these trends.
Challenges and Future Directions
Data Limitations
No peer-reviewed studies directly address N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide, necessitating:
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Targeted synthesis: To validate theoretical properties.
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High-throughput screening: For antiviral/cytotoxic activity profiling.
Comparative Analysis with Amino Analogs
Replacing the sulfanyl group with amino or other substituents could optimize bioactivity. For instance, the amino analog shows 85% viral inhibition at 0.25 μmol/mL , a benchmark for future sulfanyl derivative studies.
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